4-Methyl-1,6-diphenylpyrimidin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74152-14-0 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-methyl-1,6-diphenylpyrimidin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-13-12-16(14-8-4-2-5-9-14)19(17(20)18-13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
VZVWZEKFBAYYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 1,6 Diphenylpyrimidin 2 1h One and Analogues
One-Pot Multi-component Cyclocondensation Approaches
The convergence of multiple reactants in a single synthetic operation, known as a multi-component reaction (MCR), offers significant advantages in terms of efficiency, atom economy, and reduced waste. The synthesis of 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one is well-suited to such strategies.
Biginelli-Type Reactions: Scope and Limitations
The Biginelli reaction, a cornerstone in the synthesis of dihydropyrimidinones, has been adapted for the synthesis of related pyrimidin-2(1H)-ones. This acid-catalyzed, three-component reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or its derivatives. jk-sci.com However, the classical Biginelli reaction often suffers from low yields and harsh reaction conditions. sennosbiotech.com
A significant modification of the Biginelli reaction for the synthesis of 4,6-diarylpyrimidin-2(1H)-ones, including the target molecule, involves the condensation of an aromatic aldehyde (such as benzaldehyde), an aromatic methyl ketone (acetophenone), and urea. nih.govresearchgate.net This approach deviates from the traditional use of β-ketoesters and directly leads to the formation of the fully aromatic pyrimidinone ring. The reaction is typically carried out in a one-pot fashion, where all three components are mixed and heated in the presence of a catalyst.
The general reaction scheme is as follows:
Benzaldehyde (B42025) + Acetophenone (B1666503) + Urea → this compound
The scope of this reaction is broad, allowing for the use of various substituted benzaldehydes and acetophenones, leading to a diverse library of 4,6-diarylpyrimidin-2(1H)-ones. nih.govresearchgate.net However, a notable limitation of using aromatic methyl ketones instead of more acidic β-dicarbonyl compounds is the potential for lower reactivity and the requirement for more forcing reaction conditions or more effective catalytic systems to drive the reaction to completion.
To overcome the limitations of the classical Biginelli reaction and its modifications, various catalytic systems have been developed.
Sulfamic Acid: A highly efficient and environmentally friendly approach for the synthesis of 4,6-diarylpyrimidin-2(1H)-ones utilizes sulfamic acid as a catalyst. nih.gov This method involves the solvent-free condensation of an acetophenone derivative, an aldehyde, and urea in the presence of a catalytic amount of sulfamic acid. nih.gov The reaction proceeds rapidly, typically within minutes, and affords the desired products in moderate to excellent yields. nih.gov The use of sulfamic acid, a solid, non-volatile, and reusable catalyst, aligns with the principles of green chemistry. nih.gov
FeCl3/TMSCl: Another effective catalytic system for this transformation is the combination of ferric chloride (FeCl₃) and trimethylsilyl (B98337) chloride (TMSCl). researchgate.netorganic-chemistry.org This Lewis acid-based system has been shown to promote the one-pot synthesis of 4,6-diarylpyrimidin-2(1H)-ones from aromatic ketones, aldehydes, and urea. researchgate.net The reaction is believed to proceed through the in situ formation of a more reactive intermediate, facilitated by the Lewis acid. This catalytic system offers good yields and is applicable to a range of substrates. organic-chemistry.org
A comparative overview of these catalytic systems for the synthesis of 4,6-diarylpyrimidin-2(1H)-ones is presented in the table below.
| Aldehyde | Ketone | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | Sulfamic Acid | Solvent-free | 30 | 92 | nih.gov |
| 4-Chlorobenzaldehyde | Acetophenone | Sulfamic Acid | Solvent-free | 25 | 95 | nih.gov |
| 4-Methoxybenzaldehyde | Acetophenone | Sulfamic Acid | Solvent-free | 35 | 90 | nih.gov |
| Benzaldehyde | Acetophenone | FeCl₃/TMSCl | Dichloromethane | - | High | researchgate.netorganic-chemistry.org |
Alternative Three-Component Condensations
Beyond the direct Biginelli-type approach, alternative three-component reactions have been explored for the synthesis of pyrimidine (B1678525) derivatives. One such method involves the reaction of alkynes, urea or thiourea (B124793), and aldehydes. organic-chemistry.org This reaction proceeds via a hetero Diels-Alder cycloaddition mechanism to form 2-amino-4H-1,3-oxazines or -thiazines, which can be further transformed into pyrimidinone derivatives. organic-chemistry.org While not a direct route to this compound, this methodology showcases the versatility of MCRs in accessing related heterocyclic systems.
Chalcone-Based Synthetic Strategies
An alternative and widely used approach to the synthesis of 4,6-diarylpyrimidines involves the use of α,β-unsaturated ketones, commonly known as chalcones, as key intermediates. The required chalcone (B49325) for the synthesis of the target molecule is 1,3-diphenylprop-2-en-1-one, which is readily synthesized via the Claisen-Schmidt condensation of benzaldehyde and acetophenone.
Condensation with Guanidine (B92328) Carbonate for Aminopyrimidine Derivatives
The reaction of chalcones with guanidine derivatives provides a facile route to 2-aminopyrimidines. Specifically, the condensation of 1,3-diphenylprop-2-en-1-one with guanidinium (B1211019) carbonate in a suitable solvent such as dimethylformamide (DMF) leads to the formation of 2-amino-4,6-diphenylpyrimidine. rasayanjournal.co.inresearchgate.netresearchgate.net This reaction typically requires elevated temperatures to proceed to completion. rasayanjournal.co.inresearchgate.net The resulting 2-aminopyrimidine (B69317) can then be a precursor for further functionalization.
The general reaction is as follows:
1,3-Diphenylprop-2-en-1-one + Guanidinium Carbonate → 2-Amino-4,6-diphenylpyrimidine
This method has been successfully applied to a variety of substituted chalcones, yielding a range of 2-amino-4,6-diarylpyrimidines. rasayanjournal.co.inijpsonline.com Microwave-assisted synthesis has also been employed to accelerate this reaction, often leading to higher yields in shorter reaction times. vjs.ac.vn
The following table summarizes the synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidinium carbonate.
| Chalcone | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1,3-Diphenylprop-2-en-1-one | Guanidinium Carbonate | DMF | 4 | Good | researchgate.net |
| 1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | Guanidinium Carbonate | DMF | 4 | Good | researchgate.net |
| 1-Phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Guanidinium Carbonate | DMF | 4 | Good | researchgate.net |
Advanced Synthetic Techniques for this compound and Analogues
The synthesis of pyrimidinone scaffolds, central to many pharmacologically active compounds, has evolved significantly, moving towards more efficient and environmentally benign methodologies. Advanced techniques such as microwave-assisted synthesis, solvent-free reaction conditions, and modifications of classical reactions like the Pinner synthesis have been instrumental in improving the accessibility and diversity of these heterocyclic compounds.
Microwave-Assisted Synthesis for Dihydropyrimidinone Formation
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemrxiv.org This technique has been successfully applied to the Biginelli reaction, a classic multicomponent reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). ingentaconnect.com The use of microwave irradiation provides rapid and uniform heating, which is particularly effective for the reactants in the Biginelli condensation—aldehydes, β-dicarbonyl compounds, and ureas—as they are excellent absorbers of microwave radiation. chemrxiv.org
One approach involves the reaction of an aldehyde, ethyl acetoacetate, and urea under microwave irradiation in the presence of an acid-functionalized mesoporous polymer (AFMP) catalyst. ingentaconnect.com This method, conducted under solvent-free conditions, has demonstrated good to excellent yields (89-98%) in a short time frame (10-20 minutes). chemrxiv.orgingentaconnect.com The optimized conditions for this synthesis were found to be a 1:1:1.2 molar ratio of aldehyde, ethyl acetoacetate, and urea, respectively, with a catalyst loading of 6 wt.% at 80°C and a microwave power of 500 W. ingentaconnect.com
Another efficient protocol utilizes piperidine (B6355638) as a catalyst for a three-component cycloaddition reaction under microwave irradiation. nih.gov A mixture of an aldehyde, ethyl cyanoacetate, and guanidine nitrate (B79036) subjected to microwave irradiation (600 W) for 5 minutes can produce 2-amino dihydropyrimidinone derivatives in high yields and purity. nih.gov The reaction proceeds through an initial Knoevenagel condensation, followed by an addition and final cyclization. nih.gov
The advantages of microwave-assisted synthesis in this context are clear, with reactions being significantly faster and often providing higher yields compared to traditional heating methods. tandfonline.com For instance, a water-assisted, solvent-free Biginelli condensation under microwave irradiation (750 W) took only 2 minutes, a significant improvement over conventional heating. tandfonline.com
Table 1: Comparison of Microwave-Assisted Methods for Dihydropyrimidinone Synthesis
| Catalyst | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acid-Functionalized Mesoporous Polymer (AFMP) | Aldehyde, Ethyl Acetoacetate, Urea | 80°C, 500 W, Solvent-free | 10-20 min | 89-98% | ingentaconnect.com |
| Piperidine | Aldehyde, Ethyl Cyanoacetate, Guanidine Nitrate | 90-100°C, 600 W, Solvent-free | 5 min | Good | nih.gov |
| Water (as promoter) | Aldehyde, β-dicarbonyl compound, Urea | 80°C, 750 W, Solvent-free | 2 min | Excellent | tandfonline.com |
Solvent-Free Reaction Conditions in Pyrimidinone Synthesis
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce environmental impact and simplify product isolation. rasayanjournal.co.in Such conditions have been successfully applied to the synthesis of dihydropyrimidinone derivatives through multicomponent reactions like the Biginelli reaction. researchgate.net
One effective method involves the tri-component reaction of ethyl acetoacetate, various aldehydes, and thiourea using a modified montmorillonite (B579905) nanostructure as a catalyst under solvent-free conditions. researchgate.net This approach provides the desired dihydropyrimidinone derivatives, which can serve as key intermediates for more complex molecules. researchgate.net Similarly, the synthesis of DHPMs has been achieved using an acid-functionalized mesoporous polymer (AFMP) catalyst under combined microwave and solvent-free conditions, highlighting the synergy between these two advanced techniques. ingentaconnect.com The catalyst in this system proved to be recyclable for up to five consecutive cycles without a significant loss in its activity. chemrxiv.orgingentaconnect.com
Mechanochemical methods, such as ball milling, also offer a "solvent-less" approach. acs.org Modified zinc oxide nanoparticles have been used as a highly efficient and recyclable catalyst for the one-pot multicomponent synthesis of various pyrimidine derivatives under solvent-free ball milling conditions. acs.org This technique is scalable and simplifies product isolation. acs.org
The primary advantages of performing these syntheses without a solvent include reduced pollution, lower costs, and enhanced operational simplicity. rasayanjournal.co.in For example, the reaction of 2-guanidinobenzimidazole (B109242) with active methylene (B1212753) compounds to form dihydropyrimidinone derivatives proceeds in good yield and a short time frame under solvent-free conditions, demonstrating the broad applicability of this approach.
Table 2: Examples of Solvent-Free Synthesis of Pyrimidinone Derivatives
| Catalyst/Method | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Modified montmorillonite | Ethyl acetoacetate, Aldehydes, Thiourea | Not specified | Environmentally friendly | researchgate.net |
| Acid-Functionalized Mesoporous Polymer | Aldehyde, Ethyl acetoacetate, Urea | Microwave (80°C) | Recyclable catalyst, high yield | ingentaconnect.com |
| Modified ZnO Nanoparticles | Not specified | Ball milling | Scalable, easy product isolation | acs.org |
| None | 2-Guanidinobenzimidazole, Active methylene compounds | Not specified | Good yield, short reaction time |
Modified Pinner Synthesis for Substituted Pyrimidines
The classical Pinner synthesis involves the condensation of 1,3-dicarbonyl compounds with amidines to form pyrimidines. mdpi.comslideshare.net This method has been modified to broaden its scope and improve its efficiency. A significant modification involves the use of β-keto esters in place of 1,3-diketones. mdpi.com This updated procedure has been further enhanced by the application of ultrasound irradiation, leading to the formation of fully substituted pyrimidines. mdpi.com
In this modified Pinner reaction, the resulting pyrimidine derivatives contain a hydroxyl group that can be tosylated. mdpi.com This subsequent functionalization allows for further structural diversification through Suzuki cross-coupling reactions, enabling the introduction of various substituents onto the pyrimidine core. mdpi.com
The Pinner synthesis and its variations are fundamental for creating a wide range of substituted pyrimidines. slideshare.netnih.gov The reaction mechanism typically proceeds through protonation, nucleophilic attack, dehydration, and deprotonation steps when catalyzed by an acid. slideshare.net By adapting the starting materials, such as using β-keto esters, and employing modern energy sources like ultrasound, the synthesis becomes a more versatile tool for accessing complex pyrimidine structures. mdpi.com This approach is crucial for generating libraries of compounds for various applications, including pharmaceutical research. nih.govnih.gov
Chemical Reactivity and Regioselective Derivatization of 4 Methyl 1,6 Diphenylpyrimidin 2 1h One Systems
Nucleophilic Reactivity with Organometallic Reagents
The electron-deficient nature of the pyrimidine (B1678525) ring makes it susceptible to nucleophilic attack by strong carbon nucleophiles like organometallic reagents. These reactions can lead to the formation of addition products, often resulting in dihydropyrimidine (B8664642) derivatives.
Grignard reagents, such as methylmagnesium iodide, are known to react with pyrimidine derivatives. In related systems, such as 4-amino-5-cyano-2-methylpyrimidine, the addition of Grignard reagents occurs at the C6 position of the pyrimidine ring. nih.gov This suggests that 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one would likely undergo nucleophilic addition at one of the electrophilic carbon atoms of the pyrimidine core. The reaction of methylmagnesium iodide with the pyrimidine ring would involve the nucleophilic attack of the methyl group, leading to the formation of a magnesium-coordinated intermediate, which upon quenching, would yield a dihydropyrimidinone derivative. The presence of substituents on the ring influences the site of attack. nih.govresearchgate.net
Organolithium compounds, being more reactive than Grignard reagents, are also expected to add across the double bonds of the pyrimidine ring. In studies involving halopyrimidines, organolithium reagents have been used to introduce new side chains with high regioselectivity, generally favoring substitution at the C4 position over the C2 position. researchgate.net For this compound, which lacks a halogen leaving group, the reaction with methyllithium (B1224462) would likely proceed via nucleophilic addition to an unsaturated carbon center in the heterocyclic ring.
The regioselectivity of nucleophilic addition by organometallic reagents is governed by a combination of steric and electronic factors. The phenyl groups at the N1 and C6 positions, along with the methyl group at C4, exert significant steric hindrance, directing the incoming nucleophile to the least hindered electrophilic site.
In the case of substituted pyrimidines, reaction conditions can be manipulated to favor different isomers. For instance, the reaction of 4-amino-5-cyano-2-methylpyrimidine with Grignard reagents can be directed to form C6-substituted 1,2-dihydropyrimidines by controlling the reaction temperature. nih.gov Holding the reaction at 0°C before quenching can favor the formation of the dihydropyrimidine product over other potential isomers. nih.gov This indicates that for this compound, kinetic and thermodynamic control of the reaction conditions could potentially allow for the selective synthesis of specific dihydropyrimidinone isomers.
Electrophilic Functionalization and Alkylation Strategies
The pyrimidinone core possesses two primary sites for electrophilic attack: the N1/N3 nitrogen atoms and the exocyclic oxygen atom at C2. The ambident nucleophilic character of the pyrimidinone ring often leads to a mixture of N- and O-alkylated products. nih.gov Therefore, developing regioselective functionalization methods is a key synthetic challenge.
Achieving selective O-alkylation is highly desirable for modifying the properties of pyrimidinones (B12756618). Traditional methods often result in predominant N-alkylation or a mixture of products. nih.gov However, specific conditions have been developed to favor the formation of the O-alkylated regioisomer.
A highly efficient and regioselective catalyst-free method for the O-alkylation of pyrimidin-2(1H)-ones has been developed using cesium carbonate (Cs2CO3) as a base in dimethylformamide (DMF) as the solvent. nih.govresearchgate.netrsc.org This approach has proven successful for the O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones, a close analog of the title compound. researchgate.netrsc.org
The reaction proceeds under mild conditions, typically at room temperature, and provides high yields of the O-alkylated products. rsc.org The choice of the base is crucial for the regioselectivity; while bases like K2CO3 often yield a mixture of N- and O-alkylated products, Cs2CO3 significantly favors the formation of the O-regioisomer. nih.govresearchgate.net For example, the reaction of 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one with propargyl bromide using K2CO3 in DMF resulted in a 58% yield of the O-alkylated product and a 42% yield of the N-alkylated product. nih.govrsc.org In contrast, using Cs2CO3 under similar conditions afforded the O-alkylated product with high regioselectivity and in 89% yield. rsc.org
The "cesium effect" is believed to be responsible for this high selectivity. Density Functional Theory (DFT) studies have indicated that the transition state for the formation of the O-regioisomer is energetically more favorable with Cs2CO3 compared to K2CO3. researchgate.netrsc.org This methodology has been applied to synthesize a variety of O-alkylated 4,6-diphenylpyrimidines in yields ranging from 81-91%. nih.govresearchgate.net
Table 1: Effect of Base on the Regioselectivity of Alkylation of 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one with Propargyl Bromide rsc.org
| Entry | Base | Solvent | Time (h) | O-Alkylated Product Yield (%) | N-Alkylated Product Yield (%) |
| 1 | K2CO3 | DMF | 8 | 58 | 42 |
| 2 | Cs2CO3 | DMF | 8 | 89 | <5 |
| 3 | Na2CO3 | DMF | 24 | 10 | 15 |
| 4 | NaH | DMF | 12 | 62 | 21 |
Regioselective O-Alkylation of Pyrimidin-2(1H)-ones
Role of Carbonate Bases and Solvents in O/N Selectivity
The choice of base and solvent plays a pivotal role in directing the alkylation of 4,6-diphenylpyrimidin-2(1H)-ones towards either the oxygen or nitrogen atom. Research has demonstrated that employing cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) preferentially yields the O-alkylated regioisomer. rsc.orgrsc.org This approach represents a facile, one-step, catalyst-free methodology for achieving high regioselectivity under mild conditions. rsc.org
In contrast, the use of potassium carbonate (K₂CO₃) under similar conditions often results in a mixture of N- and O-alkylated products, with the N-alkylated product frequently being predominant. rsc.orgnih.gov For instance, the alkylation of a 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one with propargyl bromide using K₂CO₃ in DMF yielded a mixture of O-alkylated (58%) and N-alkylated (42%) products. rsc.org However, switching the base to Cs₂CO₃ under the same conditions dramatically shifted the selectivity, yielding the O-alkylated product in 89% yield. rsc.org
Density Functional Theory (DFT) studies have provided insight into this selectivity, indicating that the transition state for the formation of the O-regioisomer is energetically more favorable with Cs₂CO₃ compared to K₂CO₃. rsc.orgnih.gov The cesium cation (Cs⁺) is believed to play a crucial role in this regioselective O-functionalization. nih.gov
Table 1: Effect of Carbonate Base on O/N Selectivity in the Alkylation of a Pyrimidinone Derivative
| Base | Solvent | Temperature | O-Alkylated Product Yield | N-Alkylated Product Yield | Reference |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | Room Temp | 58% | 42% | rsc.org |
Chemoselective O-Alkylation with Heterocyclic Alkylating Agents
Selective O-alkylation can also be achieved through the use of specific, complex alkylating agents. Studies on related 4-(trifluoromethyl)pyrimidin-2(1H)-ones have shown that 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines are highly effective reagents for chemoselective O-alkylation. nih.govnih.gov This convergent protocol leads to high yields (70–98%) of the O-alkylated products in short reaction times. nih.govacs.org The reaction proceeds cleanly, with no formation of the N-alkylated derivative detected. researchgate.net The choice of halide on the alkylating agent is important, with iodinated derivatives showing higher yields (87%) compared to brominated (80%) or chlorinated counterparts, due to the better leaving group ability of iodide. nih.gov
This high chemoselectivity for the oxygen atom was observed regardless of the halide, reaction time, solvent, or substituents on the pyrimidinone ring. nih.gov This suggests that the structure of the heterocyclic alkylating agent itself is a primary driver of the observed selectivity, overriding other factors that typically influence the O/N ratio.
N-Alkylation Pathways in Pyrimidin-2(1H)-one Systems
While significant efforts have been directed towards selective O-alkylation, N-alkylation remains a common pathway, particularly under certain conditions. The use of potassium carbonate (K₂CO₃) as a base in refluxing solvents often favors the formation of N-alkylated products in moderate yields. rsc.orgnih.gov Similarly, employing a phase transfer catalyst such as triethylbenzylammonium chloride with an alkyl halide and aqueous sodium hydroxide (B78521) is a known method for synthesizing selective N-alkylated adducts. rsc.org
The direct alkylation of pyrimidin-2(1H)-ones with simple alkyl or allyl halides typically furnishes a mixture of both N- and O-alkylated products. acs.org The ratio of these products is highly dependent on the specific substrate. However, when more complex alkylating agents are used, such as 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one, exclusive N-alkylation has been observed in certain pyrimidinone systems. acs.org This indicates that the electrophile's structure can be a determining factor in the reaction's regiochemical outcome.
Functionalization with Specific Electrophiles (e.g., Propargyl Bromide)
The reaction of 4,6-diphenylpyrimidin-2(1H)-one systems with propargyl bromide serves as a clear example of how reaction conditions dictate regioselectivity. As previously mentioned, using K₂CO₃ in DMF leads to a competitive formation of both O-propargylated and N-propargylated products. rsc.orgnih.gov
However, by switching to cesium carbonate (Cs₂CO₃) in DMF at room temperature, the reaction can be steered to produce the O-alkylated product with high selectivity and in excellent yields (81–91%). rsc.orgnih.gov This method is effective for a range of substituted pyrimidinones and alkyl halides. rsc.org DFT calculations support these experimental findings, showing that the Cs⁺ ion is critical for favoring the O-alkylation pathway by stabilizing the corresponding transition state. rsc.org
Transition Metal-Catalyzed C-H Functionalization
Beyond alkylation at the heteroatoms, the this compound scaffold allows for advanced functionalization at its carbon-hydrogen (C-H) bonds, particularly on the appended phenyl rings.
N-Directed Palladium-Catalyzed C-H Arylation
The pyrimidine core can act as a directing group in transition metal-catalyzed reactions. Specifically, a pyrimidine N-atom can coordinate to a palladium(II) catalyst, directing C-H activation and subsequent arylation at a specific position. mdpi.com This strategy has been successfully applied to ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate substrates, which are structurally analogous to the title compound. mdpi.com
In a photoredox-mediated process, a Pd(II) catalytic species coordinates to a pyrimidine nitrogen, facilitating the C-H activation step on one of the phenyl rings. mdpi.com This directed activation is a key step in forming a new carbon-carbon bond, allowing for the extension of the aromatic system.
Regioselective Phenylation at Aromatic Rings
The N-directed palladium-catalyzed C-H functionalization leads to highly regioselective phenylation at the ortho position of the N-phenyl or C-phenyl rings. mdpi.com In the case of ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates, the C-H arylation conditions result in selective phenylation at the ortho site(s) of the phenyl rings attached to the pyrimidine core. mdpi.com
This transformation is challenging because the pyrimidine moiety, which serves as the directing group, is electron-deficient. Nevertheless, the methodology is robust and allows for the introduction of various aryl groups, providing access to phenyl-extended analogues of the parent pyrimidine system. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cesium carbonate |
| Dimethylformamide |
| Potassium carbonate |
| Propargyl bromide |
| 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one |
| 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidine |
| Triethylbenzylammonium chloride |
| Sodium hydroxide |
| 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one |
| Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate |
Advanced Spectroscopic and Structural Characterization of 4 Methyl 1,6 Diphenylpyrimidin 2 1h One Derivatives
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
An FT-IR spectrum of 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one would be expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include C=O stretching of the pyrimidinone ring, C=N and C=C stretching vibrations within the heterocyclic and phenyl rings, and C-H stretching and bending vibrations of the methyl and phenyl groups. The precise frequencies of these bands provide a fingerprint for the molecule’s structure.
Table 1: Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1670 | C=O stretching (pyrimidinone) |
| ~1600, ~1580, ~1490 | C=C and C=N stretching (aromatic and pyrimidine (B1678525) rings) |
| ~3060 | Aromatic C-H stretching |
| ~2920 | Methyl C-H stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule.
Proton NMR (¹H NMR)
The ¹H NMR spectrum would provide information on the chemical environment of each proton. The phenyl protons would likely appear as multiplets in the aromatic region. The methyl protons would give a characteristic singlet, and the vinyl proton on the pyrimidine ring would also be a singlet.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.2-7.6 | m | 10H | Phenyl protons |
| ~6.5 | s | 1H | C5-H |
Carbon NMR (¹³C NMR)
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the pyrimidine and phenyl rings, and the methyl carbon.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 | C=O |
| ~155 | C2/C6 of pyrimidine |
| ~140 | C4 of pyrimidine |
| ~128-135 | Phenyl carbons |
| ~105 | C5 of pyrimidine |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular formula C₁₇H₁₄N₂O.
Table 4: Anticipated Mass Spectrometry Data for this compound
| m/z | Interpretation |
|---|---|
| 262 | [M]⁺ (Molecular Ion) |
High-Resolution X-ray Crystallography
Single Crystal X-ray Diffraction for Molecular Geometry Determination
A single crystal X-ray diffraction study would provide the definitive three-dimensional structure of the molecule, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would confirm the planar or near-planar geometry of the pyrimidinone ring and the orientation of the phenyl and methyl substituents.
Table 5: Illustrative X-ray Crystallography Data for a Pyrimidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 95.67 |
| Bond Length C=O (Å) | 1.234 |
Without access to peer-reviewed, published experimental data for this compound, the generation of a detailed and accurate scientific article as per the requested outline is not feasible. The information presented here is based on general principles of spectroscopic and crystallographic analysis for similar chemical structures and should be considered illustrative rather than factual for the specific compound .
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of this compound and its derivatives in the solid state is significantly influenced by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, dictate the crystal packing arrangement and ultimately affect the material's physicochemical properties. The pyrimidinone core, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, plays a crucial role in forming robust intermolecular connections. nih.govnih.gov
Hydrogen Bonding: The primary and most energetically significant intermolecular interaction in pyrimidinone crystals is hydrogen bonding. nih.gov The N1-H group of the pyrimidinone ring acts as a hydrogen bond donor, while the exocyclic oxygen atom of the C2=O group serves as an acceptor. This leads to the formation of strong N-H···O hydrogen bonds, often resulting in the creation of centrosymmetric dimers or extended chains within the crystal lattice. nih.govnih.gov These interactions are analogous to the base pairing observed in DNA and RNA, a key feature of the pyrimidinone scaffold. nih.gov
π-π Stacking: The presence of two phenyl rings at the C6 and N1 positions introduces the possibility of π-π stacking interactions, which are attractive, noncovalent interactions between aromatic rings. nih.govyoutube.com These interactions are fundamental in the molecular recognition and self-assembly of aromatic compounds. In the crystal packing of this compound derivatives, these phenyl rings can arrange themselves in either a parallel-displaced or a T-shaped (edge-to-face) geometry to maximize attractive forces. nih.gov These stacking interactions contribute to the formation of columnar structures or layered motifs within the crystal. rsc.org The interplay between hydrogen bonds and π-π stacking creates a complex and stable three-dimensional network.
Table 1: Summary of Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Typical Geometry/Contribution |
| Hydrogen Bond | N1-H (Amide) | C2=O (Carbonyl) | Forms strong, often dimeric or chain-like structures. Primary contributor to crystal lattice energy. nih.govacs.org |
| Hydrogen Bond | C-H (Phenyl/Methyl) | C2=O (Carbonyl) | Weaker interactions that provide additional stabilization to the crystal packing. acs.org |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Parallel-displaced or T-shaped arrangements, contributing to layered or columnar packing. nih.gov |
Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., Thin Layer Chromatography)
Chromatographic techniques are indispensable tools for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for real-time reaction monitoring. nih.govnih.gov
Reaction Monitoring with Thin-Layer Chromatography (TLC): During the synthesis of pyrimidinone derivatives, such as through a Biginelli-type reaction, TLC is employed to track the consumption of starting materials and the formation of the product. rsc.org A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel 60 F254) alongside the starting materials as references. nih.govacs.org The plate is then developed in a suitable mobile phase, which is a solvent system optimized to achieve good separation between the reactants, intermediates, and the desired product. The choice of eluent, often a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, is critical. rsc.orgrsc.org
The positions of the spots are visualized, commonly under UV light (at 254 nm), where π-conjugated compounds like diphenylpyrimidinone are visible as dark spots. nih.govacs.org The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product (with a different Retention factor, Rf), has appeared and its intensity is maximized. nih.gov
Purity Assessment and Purification: Following the completion of the reaction, the purity of the crude product is initially assessed by TLC. The presence of a single spot suggests a relatively pure compound, while multiple spots indicate the presence of impurities. For purification, flash column chromatography is the standard method employed. nih.govacs.org This technique uses the same principles as TLC, with silica gel as the stationary phase and a solvent system similar to that used for TLC as the mobile phase. rsc.orgrsc.org The crude product is loaded onto the column, and the eluent is passed through, separating the components based on their differential adsorption to the silica gel. Fractions are collected and analyzed by TLC to identify those containing the pure product.
For a more rigorous quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is often used, especially with a Diode Array Detector (DAD) which can help in checking for co-eluting impurities by analyzing the spectral purity of the peaks. semanticscholar.org
Table 2: Typical Chromatographic Conditions for Analysis of Pyrimidinone Derivatives
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Visualization Method | Application |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Petroleum Ether / Ethyl Acetate (e.g., 5:1, 3:1, 2:1 v/v) rsc.org | UV Light (254 nm), Phosphomolybdic acid stain nih.govacs.org | Reaction monitoring, preliminary purity check |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Petroleum Ether / Ethyl Acetate (gradient or isocratic) rsc.org | TLC analysis of collected fractions | Purification of crude product |
| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase column | Acetonitrile / Water or Methanol / Water (gradient) | UV Detector (e.g., 254 nm) acs.org | Quantitative purity assessment, impurity profiling |
Computational and Theoretical Investigations of 4 Methyl 1,6 Diphenylpyrimidin 2 1h One
Quantum Chemical Studies
Quantum chemical studies serve as a powerful tool for elucidating the intrinsic properties of molecules, offering insights that complement experimental findings. For pyrimidinone systems, these computational approaches are crucial for understanding their stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is the most prominent computational method applied to pyrimidinone derivatives due to its favorable balance of accuracy and computational cost. DFT calculations are used to predict a wide range of molecular properties, from equilibrium geometries to reaction energetics. The choice of functional and basis set is critical for obtaining reliable results, with the B3LYP functional combined with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p) being a common level of theory for these systems.
The electronic structure of a molecule governs its chemical reactivity. Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding this reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.
In studies of pyrimidine (B1678525) derivatives, the HOMO is often localized over the pyrimidine ring and phenyl substituents, while the LUMO distribution highlights the electron-accepting regions. From these energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω) can be calculated. These descriptors provide quantitative measures of a molecule's reactivity.
For the analogous compound, 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, DFT calculations provided the following electronic properties:
| Parameter | Symbol | Formula | Value (Gas Phase) |
| HOMO Energy | EHOMO | - | -6.49 eV |
| LUMO Energy | ELUMO | - | -1.16 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.33 eV |
| Ionization Potential | I | -EHOMO | 6.49 eV |
| Electron Affinity | A | -ELUMO | 1.16 eV |
| Global Hardness | η | (I - A) / 2 | 2.665 |
| Global Softness | S | 1 / (2η) | 0.187 |
| Electronegativity | χ | (I + A) / 2 | 3.825 |
| Chemical Potential | μ | -(I + A) / 2 | -3.825 eV |
| Electrophilicity Index | ω | μ² / (2η) | 2.738 eV |
This data is for the analogue 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one.
Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In pyrimidinones (B12756618), the negative potential (red regions) is typically concentrated around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potential (blue regions) is found near the hydrogen atoms.
Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule. For 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one, this process would determine the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. DFT calculations on similar dihydropyrimidinones show that the pyrimidine ring often adopts a non-planar conformation, while any attached phenyl rings are typically planar.
The presence of the two phenyl groups at positions 1 and 6 introduces rotational degrees of freedom. The dihedral angles between the pyrimidine ring and the phenyl rings are key conformational parameters. Computational studies on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one revealed specific bond lengths and angles, illustrating the typical structural features of this class of compounds. For instance, the C=O bond length is a key indicator of the electronic environment of the carbonyl group.
A selection of calculated geometrical parameters for the analogue 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one is presented below.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2=O7 | 1.22 Å |
| N1-C2 | 1.40 Å | |
| C5-C6 | 1.52 Å | |
| C4-C5 | 1.54 Å | |
| Bond Angle | N1-C2-N3 | 116.1° |
| C4-C5-C6 | 110.2° | |
| O7=C2-N1 | 122.3° |
This data is for the analogue 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one.
These optimized structures are crucial as they represent the starting point for all other computational analyses, including frequency and electronic property calculations.
Theoretical vibrational analysis is performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. The calculation yields a set of vibrational frequencies and their corresponding intensities. These computed frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
This analysis allows for the assignment of specific vibrational modes to the observed peaks in experimental spectra. For pyrimidinone structures, key vibrational modes include the C=O stretching frequency, N-H stretching, C-N stretching, and various vibrations associated with the phenyl rings. For example, the carbonyl (C=O) stretching vibration in pyrimidinones is a strong, characteristic band typically observed in the 1650-1700 cm⁻¹ region of the IR spectrum.
In the computational study of 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, a good correlation was found between the calculated (scaled) and experimental FT-IR frequencies.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |
| N-H Stretch | 3215 | 3448 | N1-H, N3-H stretching |
| C-H Stretch (Aromatic) | 3071 | 3073 | Phenyl C-H stretching |
| C=O Stretch | 1686 | 1696 | Carbonyl stretching |
| C=C Stretch (Aromatic) | 1604 | 1603 | Phenyl C=C stretching |
| C-N Stretch | 1332 | 1345 | C-N stretching in ring |
This data is for the analogue 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one.
DFT calculations are highly effective for exploring the energetics of chemical reactions. This includes calculating the energies of reactants, products, intermediates, and transition states to map out entire reaction pathways. Such studies are crucial for understanding reaction mechanisms, regioselectivity, and kinetics.
For the parent compound 4,6-diphenylpyrimidin-2(1H)-one, DFT studies were conducted to understand the regioselectivity of O-alkylation versus N-alkylation. The calculations revealed that the transition state for the formation of the O-alkylated product is energetically more favorable under certain basic conditions (e.g., using Cs₂CO₃) compared to the transition state for N-alkylation. This theoretical finding successfully explained the experimentally observed product distribution.
Furthermore, standard thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be computed from the vibrational frequency analysis. These values are essential for predicting the spontaneity and equilibrium position of reactions at different temperatures.
Chemical reactions and spectroscopic measurements are most often performed in a solvent, which can significantly influence a molecule's properties. Computational models can account for these solvent effects using either implicit or explicit models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to capture bulk solvent effects. Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific interactions like hydrogen bonding.
Studies on related heterocyclic compounds show that increasing solvent polarity can affect electronic properties. For instance, polar solvents can stabilize charge separation, leading to changes in dipole moments and altering the energies of the HOMO and LUMO. This, in turn, can cause shifts in electronic absorption spectra (UV-Vis). The effect of solvents on vibrational frequencies has also been investigated for pyrimidinone analogues, where polar solvents like water were found to decrease the carbonyl stretching frequency due to intermolecular interactions. The electrophilicity index can also be influenced by the solvent, which has direct implications for reaction rates in different media.
Density Functional Theory (DFT) Calculations
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wikipedia.orgacadpubl.eu It provides a localized, "natural Lewis structure" perspective of the electron density. wikipedia.org For this compound, an NBO analysis would quantify the delocalization of electron density between filled donor orbitals and empty acceptor orbitals. This reveals the stability imparted to the molecule by interactions such as the delocalization of lone pairs from nitrogen or oxygen atoms into adjacent anti-bonding orbitals. The analysis would yield data on stabilization energies (E(2)), which indicate the strength of these intramolecular interactions. However, specific NBO analysis data for this compound was not found in the search results.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent the electrostatic potential: electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. researchgate.netresearchgate.net For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms. No specific MEP map or related data for this compound is available in the provided search results.
Non-Linear Optical (NLO) Properties (e.g., Polarizability, Hyperpolarizability)
Non-linear optical (NLO) properties describe how a material's optical characteristics change under strong electromagnetic fields, such as those from a laser. nih.govresearchgate.net Computational studies can calculate key NLO parameters like the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). orientjchem.orgmalayajournal.org Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. nih.govmalayajournal.org For this compound, a computational analysis would determine these NLO properties. The presence of a conjugated π-system involving the pyrimidine and phenyl rings suggests potential NLO activity. However, no calculated values for polarizability or hyperpolarizability for this specific molecule were located in the search results.
A representative data table for NLO properties would typically include the following parameters, though no values are available for the target compound.
Table 1: Theoretical Non-Linear Optical Properties
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) in Debye | Data not available |
| Mean Polarizability (α) in esu | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited state properties of molecules, including electronic transition energies and oscillator strengths. researchgate.netdntb.gov.ua These calculations allow for the simulation of UV-Vis absorption spectra, which can then be compared with experimental data to understand the electronic structure of the molecule. nih.gov A TD-DFT study on this compound would predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions (e.g., π→π* or n→π* transitions) responsible for the absorption bands. Such theoretical spectra are valuable for interpreting experimental findings. rsc.org Specific TD-DFT results or simulated spectra for this compound were not found.
A data table summarizing TD-DFT results would look like this:
Table 2: Calculated Electronic Transitions
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | Data not available | Data not available | Data not available |
Molecular Modeling and Simulation
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior, conformational changes, and intermolecular interactions of a compound in various environments (e.g., in solution or a crystal). rsc.orgplos.org For this compound, MD simulations could be used to explore its structural stability, interactions with solvent molecules, or binding behavior with a biological target. researchgate.net No studies detailing MD simulations for this specific compound were identified in the search results.
Molecular Mechanics Approaches
Molecular mechanics uses classical mechanics to model molecular systems. It employs force fields to calculate the potential energy of a system based on the positions of its atoms. rsc.org This approach is computationally less expensive than quantum mechanical methods and is suitable for optimizing the geometry of large molecules and exploring their conformational landscapes. For this compound, molecular mechanics could be used to find its most stable three-dimensional conformation by calculating the steric and strain energies associated with different arrangements of its phenyl and methyl groups. However, no specific studies using molecular mechanics for this compound were found.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations focusing on the Hirshfeld surface analysis and Potential Energy Surface (PES) mapping of This compound have not been reported.
Therefore, the specific data required to populate the sections on "Hirshfeld Surface Analysis for Supramolecular Assembly" and "Potential Energy Surface (PES) Mapping and Dynamic Studies" for this particular compound are not available in the public domain.
Future computational studies on this molecule would be necessary to provide the insights and detailed data for the requested article sections.
Biological Activity and Molecular Mechanisms of 4 Methyl 1,6 Diphenylpyrimidin 2 1h One Derivatives
In Vitro Biological Activity Evaluation
The in vitro evaluation of these compounds has been a cornerstone in identifying their potential as therapeutic agents. This section delves into the antimicrobial spectrum and enzyme inhibitory capabilities of derivatives of the core 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one structure.
Antimicrobial Spectrum and Potency
Research into the antimicrobial properties of dihydropyrimidinone derivatives has shown a range of activities against various pathogenic microorganisms. These studies are crucial for the development of new antimicrobial agents to combat the growing challenge of drug resistance.
Substituted 6-aryl-4-methyl-2-oxo-1, 2, 3, 6-tetrahydropyrimidine-5-(N-aryl) carboxamides, which share the core structure of interest, have been synthesized and evaluated for their antibacterial properties. ijpcbs.com The antibacterial activity of these compounds was tested against a panel of Gram-positive and Gram-negative bacteria. ijpcbs.com The results, measured as the zone of inhibition, indicated varying degrees of effectiveness depending on the specific substitutions on the aryl rings. ijpcbs.com
A series of novel tetrahydropyrimidinyl-substituted benzimidazoles also demonstrated notable antibacterial activity. One of the most active compounds in this series, a benzoyl-substituted benzimidazole (B57391) derivative, showed significant potency against the Gram-negative pathogen E. coli with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL and against M. catarrhalis with an MIC of 2 μg/mL. nih.gov This compound also exhibited promising activity against both sensitive and resistant strains of the Gram-positive bacterium S. pyogenes, with an MIC of 2 μg/mL. nih.gov
The antibacterial activity of various dihydropyrimidinone derivatives is summarized in the table below.
| Compound Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Benzoyl-substituted benzimidazole derivative 15a | S. pyogenes (sensitive and resistant) | 2 | E. coli | 1 | nih.gov |
| Benzoyl-substituted benzimidazole derivative 15a | M. catarrhalis | 2 | nih.gov | ||
| DHPM derivatives | Staphylococcus aureus | >62.5 | Pseudomonas aeruginosa | 62.5 | chemrxiv.org |
| DHPM derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | >62.5 | Escherichia coli | >62.5 | chemrxiv.org |
| DHPM derivatives | Colistin-Resistant Escherichia coli | >62.5 | chemrxiv.org |
The antifungal potential of dihydropyrimidinone derivatives has also been a subject of investigation. Studies on substituted 6-aryl-4-methyl-2-oxo-1, 2, 3, 6-tetrahydropyrimidine-5-(N-aryl) carboxamides have included screening against fungal pathogens. ijpcbs.com
Furthermore, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which are structurally distinct but represent another class of heterocyclic compounds, have shown good activity against several Gram-positive bacteria, with MIC values in the range of 2–4 µg/mL. nih.gov While this data is not for the exact pyrimidinone structure, it highlights the potential of related heterocyclic systems in antimicrobial research. Dihydropyrimidinone derivatives have demonstrated moderate antifungal activities at a concentration of 1000 µg/mL. chemrxiv.org
The table below summarizes the antifungal activity of some dihydropyrimidinone derivatives.
| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| DHPM derivatives | Candida albicans | 1000 | chemrxiv.org |
Enzyme Inhibitory Potentials and Mechanisms
Dihydropyrimidinone derivatives have been explored for their ability to inhibit various enzymes, which is a key strategy in the development of treatments for a range of diseases, including diabetes and cancer.
Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes mellitus. Several studies have investigated the potential of dihydropyrimidinone derivatives as alpha-amylase inhibitors.
One study reported that a synthesized dihydropyrimidinone derivative, 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, exhibited significant inhibition of α-glucosidase, another key enzyme in carbohydrate digestion, with an IC50 value of 1.02 µg/ml. dntb.gov.uanih.gov While this study focused on α-glucosidase, it points to the potential of the dihydropyrimidinone scaffold in targeting enzymes involved in glucose metabolism.
Another study on a series of pyrimidine (B1678525) derivatives reported that the most active compounds, S-[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate and S-(4,6-diphenylpyrimidin-2-yl) benzenecarbothioate, showed IC50 values of 10.2 µg/mL and 10.41 µg/mL, respectively, against alpha-amylase. ajchem-a.com
The alpha-amylase inhibitory activity of various dihydropyrimidinone derivatives is presented in the table below.
| Compound Derivative | IC50 (µg/mL) | Reference |
|---|---|---|
| S-[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate (SD4) | 10.2 | ajchem-a.com |
| S-(4,6-diphenylpyrimidin-2-yl) benzenecarbothioate (SD5) | 10.41 | ajchem-a.com |
| S-[4-(4-hydroxy-3-methoxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate (SD23) | 16.88 | ajchem-a.com |
| S-[4,6-bis(4-hydroxyphenyl)pyrimidin-2-yl] benzenecarbothioate (SD87) | 20.0 | ajchem-a.com |
Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in cancer. Consequently, kinase inhibitors are a major focus of cancer drug discovery. The pyrimidine scaffold is a common feature in many approved kinase inhibitors.
EGFR Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a significant role in cell proliferation and is a well-established target in cancer therapy. nih.gov A study on new dihydropyrimidine (B8664642) derivatives identified compounds with potent dual inhibitory activity against EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The most promising compound from this series exhibited an IC50 value of 84 nM against EGFR. nih.gov
Aurora Kinase A Inhibition: Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drugs. A series of novel 2,4-disubstituted pyrimidines were designed and evaluated as Aurora kinase inhibitors. nih.gov One of the most active compounds demonstrated inhibitory activity against both Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively. nih.gov Another study on pyrimidine-based derivatives identified a lead compound that potently inhibited Aurora A kinase with an IC50 of less than 200 nM. nih.gov
The kinase inhibitory activities of various pyrimidine and dihydropyrimidinone derivatives are summarized below.
| Kinase Target | Compound Derivative | IC50 (nM) | Reference |
|---|---|---|---|
| EGFR | Dihydropyrimidine derivative 15 | 84 | nih.gov |
| Aurora Kinase A | 2,4-disubstituted pyrimidine 12a | 309 | nih.gov |
| Aurora Kinase B | 2,4-disubstituted pyrimidine 12a | 293 | nih.gov |
| Aurora Kinase A | Pyrimidine-based derivative 13 | <200 | nih.gov |
Histone Lysine (B10760008) Methyltransferase (EHMT2) Inhibition
Histone-lysine N-methyltransferase EHMT2, also known as G9a, is a crucial enzyme that primarily mediates the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). researchgate.net This epigenetic modification typically leads to a condensed chromatin structure and transcriptional repression. researchgate.net The overexpression of EHMT2 has been observed in various cancers, including hepatocellular carcinoma, making it an attractive therapeutic target. nih.govnih.gov Inhibition of EHMT2 can reactivate tumor suppressor genes and induce anticancer effects. oncotarget.com
Derivatives of the pyrimidine scaffold have been investigated as potential inhibitors of EHMT2. The development of EHMT2 inhibitors is considered a promising strategy for managing diseases like β-thalassemia by inducing fetal hemoglobin (HbF) production. researchgate.net Research into small molecule inhibitors has identified compounds that can effectively target the methyltransferase activity of EHMT1/2, leading to suppressed cancer growth and reduced disease severity in preclinical models. researchgate.net While direct studies on this compound are not extensively detailed in the available literature, the broader class of pyrimidine derivatives has shown promise in this area. For instance, A-366, a potent G9a inhibitor with a distinct chemical scaffold, demonstrates high selectivity and an IC50 value of 3.3 nM. researchgate.net The exploration of pyrimidine-based compounds continues to be a focal point in the search for novel and selective EHMT2 inhibitors.
Anticancer Activity: Molecular and Cellular Mechanisms
The anticancer potential of pyrimidine derivatives is well-documented, with various analogues demonstrating cytotoxic activity against a range of cancer cell lines. rsc.orgnih.gov These compounds exert their effects through multiple molecular and cellular mechanisms, leading to the inhibition of cancer cell proliferation and the induction of cell death.
Cell Cycle Modulation (e.g., G2/M Phase Arrest)
A hallmark of cancer is uncontrolled cell division, making the cell cycle a key target for anticancer therapies. nih.gov Several pyrimidine derivatives have been shown to halt cancer cell proliferation by inducing cell cycle arrest, particularly at the G2/M checkpoint. researchgate.netresearchgate.net This phase of the cell cycle is a critical control point that ensures cells are prepared for mitosis. Disruption of this phase prevents cancer cells from dividing, ultimately leading to cell death.
For example, certain cucurbitacin compounds, which are tetracyclic triterpenes, have been shown to increase the population of brain malignant glioma cells in the G2/M phase, an effect linked to the GADD45 family of proteins that regulate the G2/M checkpoint in response to DNA damage. researchgate.net Similarly, other novel pyrimidine derivatives have demonstrated the ability to cause cell cycle arrest in S and G2/M phases in HCT-116 colon cancer cells. researchgate.net The chalcone (B49325) derivative, (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one, also induced G2/M arrest in ovarian cancer cells. mdpi.com This mechanism is often associated with the modulation of key regulatory proteins such as cyclin A, cyclin B1, and the Cdk inhibitor p21. nih.gov
Table 1: Effect of Pyrimidine Derivatives on Cell Cycle Distribution
| Compound Class | Cell Line | Effect | Reference |
| Methylene-bis-indole Derivatives | HCT-116 (Colon) | Arrest at S and G2/M phase | researchgate.net |
| Genistein | T24 (Bladder) | Arrest at G2/M phase | nih.gov |
| Cucurbitacin E | GBM 8401 (Brain) | Arrest at G2/M phase | researchgate.net |
| Chalcone Derivative 1C | A2780 (Ovarian) | Arrest at G2/M phase | mdpi.com |
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A primary mechanism by which many anticancer agents, including pyrimidine derivatives, exert their effects is through the induction of apoptosis. doi.org This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of a cascade of enzymes called caspases. rsc.orgnih.gov
Studies on novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have shown that they can trigger the mitochondrial-related apoptosis pathway in MCF-7 breast cancer cells. rsc.org This induction was associated with an increase in intracellular reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential (MMP), upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2. rsc.org The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which shares a core structural feature with the compound of interest, has also been shown to induce apoptosis in neuronal cells, sometimes through caspase-independent pathways involving the Apoptosis Inducing Factor (AIF). doi.orgnih.gov The activation of caspases leads to the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.govmdpi.com
Computational Approaches in Drug Discovery and Development
Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery. They allow for the prediction and analysis of how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme, at the molecular level. researchgate.net This approach helps in understanding the mechanism of action, predicting binding affinity, and guiding the design of more potent and selective drug candidates. ekb.eg
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is widely used to investigate the interactions between pyrimidine derivatives and their respective biological targets. researchgate.netnih.gov These studies provide insights into the binding conformations and the specific amino acid residues involved in the interaction within the target's active site. Such analyses have been performed for pyrimidine derivatives targeting a variety of proteins, including dipeptidyl peptidase-4 (DPP-4), dihydrofolate reductase (PfDHFR), and various kinases involved in cancer signaling pathways like MEK1, CK2, and CDK9. rsc.orgresearchgate.netekb.egnih.gov
Binding Mode Prediction and Docking Scores
A primary output of molecular docking is the prediction of the most stable binding pose of a ligand within the receptor's active site, along with a docking score that estimates the binding affinity. nih.govnih.gov A lower (more negative) docking score generally indicates a more favorable binding interaction. researchgate.net
For example, docking studies of dihydropyrimidine phthalimide (B116566) hybrids against the DPP-4 enzyme revealed specific hydrogen bond interactions with key residues like Glu205 and Ser209. researchgate.netmdpi.com In another study, pyrimidine derivatives designed as anti-inflammatory agents showed docking scores ranging from -10.88 to -27.31 against the FAAH protein. researchgate.net These scores, combined with analysis of the binding mode (e.g., hydrogen bonds, pi-alkyl interactions), help to rationalize the observed biological activity and provide a basis for further structural optimization. researchgate.net
Table 2: Example Docking Scores for Pyrimidine Derivatives Against Various Targets
| Compound/Derivative Class | Target Protein | Docking Software/Method | Docking Score Range | Reference |
| Pyrimidine derivatives | FAAH (PDB: 4DO3) | Ace-dock | -30.76 (highest score) | researchgate.net |
| Pyrimidine derivatives | FAAH (PDB: 3LJ7) | Ace-dock / DockThore | -10.88 to -27.31 | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | CK2 and CDK9 | Not specified | Good binding scores | ekb.eg |
| Dihydropyrimidine Phthalimide Hybrids | DPP-4 (PDB: 3G0B) | MOE | Not specified (favorable) | mdpi.com |
Q & A
Q. What are the common synthetic routes for preparing 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves regioselective alkylation or condensation strategies. For example, cesium carbonate in DMF facilitates alkylation by deprotonating the pyrimidinone ring, enabling nucleophilic attack by organic halides. Reaction optimization includes:
- Base selection : Strong bases like Cs₂CO₃ improve regioselectivity and yield .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics .
- Temperature control : Reactions are initiated at 0°C to minimize side reactions, then stirred at room temperature for 8 hours .
Yield tracking via TLC and GC-MS is critical for process refinement .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
A multi-technique approach ensures structural validation:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in MeOH-d₄) confirm substitution patterns and aromatic protons. For example, methyl groups appear at δ ≈ 2.46 ppm in ¹H NMR, while pyrimidinone carbons resonate at δ ≈ 154–157 ppm in ¹³C NMR .
- HRMS : High-resolution mass spectrometry (electrospray ionization) verifies molecular weight with precision (e.g., error < 2 ppm) .
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally analogous pyrimidinones .
Q. How can researchers assess the biological activity of this compound in preclinical models?
Key steps include:
- In vivo models : Use Sprague-Dawley rats or CD-1 mice for acute toxicity (LD₅₀ determination) and analgesic activity via hot-plate tests .
- Dosage standardization : Administer compounds intraperitoneally at escalating doses (e.g., 10–100 mg/kg) to establish dose-response relationships .
- Data analysis : Apply statistical tools like GraphPad Prism for ANOVA and post-hoc tests to validate efficacy .
Advanced Research Questions
Q. What factors influence the regioselectivity of alkylation or arylation reactions involving this compound?
Regioselectivity is governed by:
- Steric effects : Bulky substituents on the pyrimidinone ring direct alkylation to less hindered positions .
- Electronic effects : Electron-withdrawing groups (e.g., phenyl rings) activate specific sites for nucleophilic attack.
- Base strength : Strong bases (e.g., Cs₂CO₃) deprotonate the NH group, enhancing reactivity at the 1-position .
Experimental validation via isotopic labeling or kinetic studies is recommended.
Q. How can computational chemistry methods predict reaction pathways or electronic properties of this compound derivatives?
- DFT calculations : Model transition states to predict regioselectivity in alkylation reactions. For example, analyze Fukui indices to identify nucleophilic sites .
- Molecular docking : Screen derivatives for binding affinity to target proteins (e.g., enzymes implicated in analgesia) .
- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction thermodynamics .
Q. How should researchers address contradictory data in pharmacological studies (e.g., varying efficacy across assays)?
Systematic approaches include:
- Assay cross-validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., analgesic) results to confirm mechanism .
- Impurity profiling : Use HPLC-MS to rule out interference from synthetic byproducts (e.g., alkylation side products) .
- Dose recalibration : Adjust pharmacokinetic parameters (e.g., bioavailability) based on species-specific metabolic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
